molecular formula C19H15FN2O4 B4518525 5-fluoro-3-methyl-N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1-benzofuran-2-carboxamide

5-fluoro-3-methyl-N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1-benzofuran-2-carboxamide

Cat. No.: B4518525
M. Wt: 354.3 g/mol
InChI Key: LQURMSSCOMWQCT-UHFFFAOYSA-N
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Description

5-fluoro-3-methyl-N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1-benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C19H15FN2O4 and its molecular weight is 354.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 354.10158513 g/mol and the complexity rating of the compound is 574. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Medicinal Chemistry

Compounds with fluorine atoms and benzoxazinone moieties are often synthesized for their potential biological activities. For instance, fluorobenzamides containing thiazole and thiazolidine have shown promising antimicrobial activities. Their synthesis involves condensation reactions followed by evaluation against various bacterial and fungal strains, highlighting the importance of fluorine in enhancing antimicrobial efficacy (Desai, Joshi, & Rajpara, 2013).

Biological Activities

  • Antimicrobial Activity : Fluorinated compounds, like those discussed by Desai et al. (2013), exhibit significant antimicrobial properties. The presence of fluorine at specific positions on the benzoyl group is crucial for activity enhancement, indicating a potential research avenue for novel antimicrobial agents.

  • Anti-inflammatory and Analgesic Properties : Some compounds derived from similar structural frameworks have been explored for their anti-inflammatory and analgesic activities. The synthesis of novel heterocyclic compounds, starting from key fluorine-containing precursors, has led to the discovery of molecules with high COX-2 selectivity, offering a promising therapeutic avenue for the treatment of inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

  • Herbicidal Activity : The exploration of fluorine-substituted compounds in the development of herbicides has shown that specific fluorinated moieties can lead to compounds with high efficacy against various weeds, demonstrating the potential of fluorine in agricultural chemical development (Huang et al., 2005).

Properties

IUPAC Name

5-fluoro-3-methyl-N-(4-methyl-3-oxo-1,4-benzoxazin-6-yl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O4/c1-10-13-7-11(20)3-5-15(13)26-18(10)19(24)21-12-4-6-16-14(8-12)22(2)17(23)9-25-16/h3-8H,9H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQURMSSCOMWQCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)F)C(=O)NC3=CC4=C(C=C3)OCC(=O)N4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-fluoro-3-methyl-N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1-benzofuran-2-carboxamide
Reactant of Route 2
5-fluoro-3-methyl-N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1-benzofuran-2-carboxamide
Reactant of Route 3
5-fluoro-3-methyl-N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1-benzofuran-2-carboxamide
Reactant of Route 4
Reactant of Route 4
5-fluoro-3-methyl-N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1-benzofuran-2-carboxamide
Reactant of Route 5
Reactant of Route 5
5-fluoro-3-methyl-N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1-benzofuran-2-carboxamide
Reactant of Route 6
Reactant of Route 6
5-fluoro-3-methyl-N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1-benzofuran-2-carboxamide

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